2,5-Dimethylphenyl ethyl sulfide
Description
Significance of Aryl Alkyl Sulfides in Contemporary Organic Synthesis and Materials Science
Aryl alkyl sulfides are of considerable interest due to their versatile applications. In organic synthesis, they serve as crucial intermediates for creating more complex molecules. numberanalytics.com The carbon-sulfur (C-S) bond is a key structural element in many biologically active compounds, including pharmaceuticals effective against a variety of diseases such as cancer, HIV, and Alzheimer's disease. nih.govwaseda.jp
In the realm of materials science, aryl thioethers are integral components of sulfur-containing polymers, like aryl polythioethers, which exhibit enhanced properties compared to their polyether counterparts. nih.gov The polarizable nature of the sulfur atom in these compounds leads to a unique affinity for metal ions, making them important in the development of materials like sulfur-functionalized metal-organic frameworks. nih.gov
Overview of Research Paradigms and Methodological Approaches in Sulfide (B99878) Chemistry
The synthesis of aryl alkyl sulfides has been a major focus of research, leading to the development of numerous methodological approaches. Traditional methods often involve the nucleophilic substitution reaction between a thiolate ion and an alkyl halide. numberanalytics.com Other classic approaches include the addition of thiols to alkenes or alkynes. numberanalytics.com
Modern synthetic strategies have expanded to include transition-metal-catalyzed cross-coupling reactions, which have become a powerful tool for C-S bond formation. nih.govmdpi.com These methods often offer greater efficiency and functional group tolerance compared to traditional techniques. nih.gov Recent advancements have also explored novel, thiol-free techniques to circumvent the use of odorous and toxic starting materials. waseda.jp Furthermore, research is ongoing into more environmentally friendly approaches, such as catalyst-free and solvent-free reaction conditions. researchgate.netacs.org The study of sulfide chemistry also encompasses their reactions, including oxidation to sulfoxides and sulfones, which are themselves important functional groups in organic and medicinal chemistry. researchgate.net
Structural Context of the 2,5-Dimethylphenyl Moiety in Advanced Chemical Research
The 2,5-dimethylphenyl group is a significant structural motif in various areas of chemical research. This scaffold is found in a number of compounds with demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. nih.gov Its presence in certain phenylpropanoid compounds has made it a subject of extensive research in the development of new antimicrobial agents, particularly in addressing antibiotic-resistant infections. nih.gov For instance, derivatives containing the 2,5-dimethylphenyl substituent have been investigated for activity against multidrug-resistant Gram-positive pathogens. nih.govresearchgate.net Beyond this, the steric and electronic properties imparted by the two methyl groups on the phenyl ring can influence the reactivity and conformational preferences of the molecule as a whole. mdpi.com
Detailed Research Findings on 2,5-Dimethylphenyl ethyl sulfide
While broad research exists on aryl alkyl sulfides, specific studies focusing exclusively on this compound are more specialized. However, its synthesis and properties can be understood from established chemical principles and related compounds. A patent for a related compound, 2,5-dimethoxyphenethyl sulfide, outlines a synthesis that involves the condensation of the corresponding thiophenol with an ethyl halide under basic conditions. google.com This suggests a probable synthetic route for this compound would involve the reaction of 2,5-dimethylthiophenol with an ethylating agent like ethyl bromide.
The compound is noted as an intermediate in the synthesis of other molecules. For example, the related 2,5-dimethoxyphenethyl sulfide is used to synthesize 2,5-dimethoxy-4-ethylthiobenzaldehyde. google.com This indicates that this compound could similarly serve as a precursor for introducing the 2,5-dimethylphenylthio- moiety into larger, more complex structures.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H14S | nih.gov |
| Molecular Weight | 166.29 g/mol | oakwoodchemical.com |
| CAS Number | 158321-96-1 | bldpharm.com |
Note: This data is compiled from publicly available chemical databases and supplier information.
Table 2: Related Compounds and Their Applications
| Compound Name | Application/Significance |
| 2,5-dimethoxyphenethyl sulfide | Intermediate in the synthesis of 2,5-dimethoxy-4-ethylthiobenzaldehyde. google.comgoogle.com |
| N-2,5-dimethylphenylthioureido acid derivatives | Investigated as potential antimicrobial agents. nih.govresearchgate.net |
| (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one | Precursor in organic synthesis for creating heterocyclic compounds. mdpi.com |
| bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) | A potent and selective inhibitor of the enzyme glutaminase. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-ethylsulfanyl-1,4-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-4-11-10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMQKRNXLZHQKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC(=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,5 Dimethylphenyl Ethyl Sulfide and Analogous Aryl Alkyl Sulfides
Direct Synthetic Routes
Direct methods for the formation of the carbon-sulfur bond are often the most efficient. These routes typically involve the reaction of a sulfur-containing nucleophile with an appropriate electrophile.
Condensation Reactions Involving Substituted Phenols and Alkyl Halides
One potential, though less common, conceptual pathway could involve a multi-step transformation starting from a substituted phenol (B47542) like 2,5-dimethylphenol. nist.govnih.govnist.gov This would likely require activation of the phenol, for example, through conversion to a sulfonate, followed by a series of steps to introduce the ethyl sulfide (B99878) group. However, more direct routes are generally favored in organic synthesis.
Nucleophilic Substitution Reactions Utilizing Thiol Intermediates
A more direct and widely applicable method for synthesizing aryl alkyl sulfides is through the nucleophilic substitution reaction of a thiophenol with an alkyl halide. In a process analogous to the synthesis of 2,5-dimethoxyphenyl ethyl sulfide, 2,5-dimethylthiophenol can be reacted with an ethyl halide, such as bromoethane (B45996) or ethyl iodide, under basic conditions to yield 2,5-dimethylphenyl ethyl sulfide. google.com
The synthesis of the analogous 2,5-dimethoxyphenyl ethyl sulfide is achieved by first reducing 2,5-dimethoxybenzenesulfonyl chloride with zinc powder in an acidic medium to produce 2,5-dimethoxythiophenol. google.com This intermediate is then condensed with bromoethane in the presence of a base like potassium hydroxide (B78521) in ethanol. google.com This reaction proceeds via an SN2 mechanism where the thiolate anion, formed in the basic medium, acts as a potent nucleophile, attacking the electrophilic carbon of the bromoethane and displacing the bromide ion.
A similar strategy can be envisioned for this compound, starting from 2,5-dimethylbenzenesulfonyl chloride. nih.gov
Synthesis via Reduction of Aryl Sulfonyl Chlorides
Aryl sulfonyl chlorides are versatile starting materials for the synthesis of various sulfur-containing compounds, including aryl alkyl sulfides. A common approach involves the reduction of the aryl sulfonyl chloride to the corresponding thiophenol, which can then be alkylated. For instance, various aryl sulfonyl chlorides can be reduced to their corresponding thiols using reagents like triphenylphosphine. capes.gov.brresearchgate.net
Once the aryl thiol is formed, it can be readily converted to the desired aryl alkyl sulfide by reaction with an alkyl halide, as described in the previous section. This two-step sequence, reduction followed by alkylation, provides a reliable route to a wide range of aryl alkyl sulfides.
Multi-step Synthetic Strategies Incorporating the 2,5-Dimethylphenyl Scaffold
In some cases, it may be more practical to construct the desired molecule through a multi-step sequence that begins with a simpler, commercially available starting material like p-xylene (B151628). These strategies involve first functionalizing the aromatic ring and then introducing the ethyl sulfide group.
Pathways Initiated from p-Xylene
P-xylene serves as a common starting point for the synthesis of various 2,5-dimethylphenyl derivatives. researchgate.netgoogle.comacs.orgresearchgate.net One important reaction is chloromethylation, which introduces a chloromethyl group onto the aromatic ring. researchgate.netiosrjournals.orgresearchgate.net This can be achieved by reacting p-xylene with formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst. google.com The resulting 2,5-dimethylbenzyl chloride can then be converted to other functional groups.
For example, the chloromethyl group can be transformed into a nitrile via reaction with a cyanide salt, followed by hydrolysis to yield 2,5-dimethylphenylacetic acid. google.comnih.govchemicalbook.com This carboxylic acid can then serve as a precursor for further transformations. Alternatively, Friedel-Crafts acylation of p-xylene with chloroacetyl chloride gives 2-chloro-1-(2,5-dimethylphenyl)ethanone, another key intermediate. google.comgoogle.comgoogle.com
Chemical Transformations of Precursors Containing the 2,5-Dimethylphenyl Group
Once a suitable precursor containing the 2,5-dimethylphenyl scaffold is obtained, various chemical transformations can be employed to introduce the ethyl sulfide moiety. nih.gov For example, derivatives of 2,5-dimethylphenylacetic acid could potentially be converted to the corresponding alcohol, which could then be transformed into a leaving group and displaced by an ethylthiolate nucleophile.
Another approach involves the direct sulfenylation of an organometallic derivative of the 2,5-dimethylphenyl group. For instance, an arylzinc reagent can be reacted with an electrophilic sulfur species like a sulfenyl chloride to form the desired aryl sulfide. acs.org This method offers good functional group tolerance and can be performed under mild conditions.
Below is a table summarizing the key synthetic intermediates and reactions discussed:
| Starting Material | Key Intermediate(s) | Key Reaction(s) | Target or Analogous Product |
| 2,5-Dimethoxybenzenesulfonyl chloride | 2,5-Dimethoxythiophenol | Reduction, Nucleophilic Substitution | 2,5-Dimethoxyphenyl ethyl sulfide google.com |
| p-Xylene | 2,5-Dimethylbenzyl chloride, 2-Chloro-1-(2,5-dimethylphenyl)ethanone, 2,5-Dimethylphenylacetic acid | Chloromethylation, Friedel-Crafts Acylation, Cyanidation, Hydrolysis | 2,5-Dimethylphenylacetic acid google.comgoogle.comgoogle.com |
| Aryl Sulfonyl Chlorides | Aryl Thiols | Reduction | Di(hetero)aryl thioethers capes.gov.br |
| Thiols | Sulfenyl Chlorides | Reaction with Arylzinc Reagents | Diaryl and Heteroaryl Sulfides acs.org |
Advanced Methodologies for C(sp2)-S Bond Formation (applicable to diaryl sulfides)acs.org
The formation of a carbon-sulfur bond, specifically between an sp2-hybridized carbon of an aryl group and a sulfur atom (C(sp2)-S), is a cornerstone in the synthesis of diaryl sulfides. These compounds are significant scaffolds in pharmaceuticals and material science. While traditional methods for creating these bonds exist, advanced methodologies focus on improving efficiency, substrate scope, and reaction conditions, often through the use of sophisticated catalytic systems. These modern techniques provide powerful tools for synthesizing complex diaryl sulfides that were previously difficult to access.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a prominent and versatile strategy for C-S bond formation. Recent advancements have focused on developing highly efficient catalysts and utilizing novel sulfur sources to synthesize symmetrical and asymmetrical diaryl sulfides.
One advanced protocol involves a one-pot synthesis of symmetrical diaryl sulfides using a supported palladium nanocatalyst (Pd@COF-TB) with sodium thiosulfate (B1220275) (Na₂S₂O₃) as the sulfur source. nih.gov This method benefits from the addition of N,N-diisopropylethylamine (DIPEA), which not only provides the necessary alkaline environment but also enhances the catalyst's activity and suppresses the formation of biphenyl (B1667301) byproducts that can arise from competing Ullmann reactions. nih.gov The reaction proceeds by generating aryl Bunte salts in situ from the aryl iodide and Na₂S₂O₃, which then act as the sulfurating agent in the catalytic cycle. nih.gov This system demonstrates high tolerance for various functional groups, affording moderate to excellent yields. nih.gov
Research Findings: A study by Li et al. in 2019 demonstrated the utility of palladium nanoparticles in catalyzing C-S coupling reactions. nih.gov Building on this, a novel method was developed for a one-pot synthesis of symmetrical diaryl sulfides from aryl iodides and Na₂S₂O₃, catalyzed by Pd@COF-TB/DIPEA. nih.gov The general procedure involves heating the aryl iodide, Na₂S₂O₃, the palladium catalyst, and DIPEA in DMF at 120 °C. nih.gov
Table 1: Synthesis of Symmetrical Diaryl Sulfides using Pd@COF-TB/DIPEA Catalyst Data derived from a study on Pd-catalyzed C-S coupling reactions. nih.gov
| Entry | Aryl Iodide | Product | Yield (%) |
|---|---|---|---|
| 1 | Iodobenzene | Diphenyl sulfide | 95 |
| 2 | 1-Iodo-4-methylbenzene | Di-p-tolyl sulfide | 96 |
| 3 | 1-Iodo-4-methoxybenzene | Bis(4-methoxyphenyl) sulfide | 92 |
| 4 | 1-Iodo-4-fluorobenzene | Bis(4-fluorophenyl) sulfide | 85 |
| 5 | 1-Iodo-4-chlorobenzene | Bis(4-chlorophenyl) sulfide | 82 |
| 6 | 1-Iodo-3-methylbenzene | Di-m-tolyl sulfide | 94 |
| 7 | 1-Iodo-2-methylbenzene | Di-o-tolyl sulfide | 88 |
Another innovative palladium-catalyzed approach is the debenzylative cross-coupling of aryl benzyl (B1604629) sulfides with aryl bromides. acs.org This method allows for the synthesis of diaryl sulfides from readily available starting materials. Mechanistic studies suggest a single palladium catalyst, derived from Pd(dba)₂ and NiXantPhos, is capable of catalyzing three key steps in a single cycle: α-arylation of the sulfide, cleavage of the C-S bond, and subsequent formation of the new C-S bond. acs.org
Nickel-Catalyzed C-H Bond Functionalization
Direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical and efficient strategy for forming new chemical bonds. Nickel catalysis has emerged as a powerful tool for the direct sulfenylation of C(sp2)-H bonds to create diaryl sulfides. rsc.org
This methodology often employs a directing group, such as an 8-aminoquinoline (B160924) moiety attached to a benzamide (B126) derivative, to guide the nickel catalyst to a specific C-H bond. rsc.org This directed approach allows for the regioselective formation of the C-S bond, providing a convenient route to valuable diaryl sulfides and sulfones in moderate to excellent yields. rsc.org Nickel catalysts are particularly attractive due to their lower cost and toxicity compared to palladium. researchgate.netresearchgate.net
Research Findings: A protocol for the direct sulfenylation of the C(sp2)-H bonds of benzamide derivatives was achieved using a nickel catalyst. The reaction utilizes an 8-aminoquinoline group to direct the functionalization. rsc.org This approach avoids the need for pre-functionalized starting materials like aryl halides or boronic acids, thereby streamlining the synthetic process.
Table 2: Nickel-Catalyzed C-H Sulfenylation of Arylamides Data represents a general trend from studies on Ni-catalyzed C-H functionalization. rsc.org
| Entry | Arylamide | Disulfide | Product | Yield (%) |
|---|---|---|---|---|
| 1 | N-(quinolin-8-yl)benzamide | Diphenyl disulfide | 2-(phenylthio)-N-(quinolin-8-yl)benzamide | 85 |
| 2 | 4-methyl-N-(quinolin-8-yl)benzamide | Diphenyl disulfide | 4-methyl-2-(phenylthio)-N-(quinolin-8-yl)benzamide | 82 |
| 3 | 4-methoxy-N-(quinolin-8-yl)benzamide | Diphenyl disulfide | 4-methoxy-2-(phenylthio)-N-(quinolin-8-yl)benzamide | 78 |
| 4 | 4-fluoro-N-(quinolin-8-yl)benzamide | Diphenyl disulfide | 4-fluoro-2-(phenylthio)-N-(quinolin-8-yl)benzamide | 75 |
| 5 | N-(quinolin-8-yl)benzamide | Di-p-tolyl disulfide | 2-(p-tolythio)-N-(quinolin-8-yl)benzamide | 88 |
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed C-S cross-coupling reactions are well-established and offer a cost-effective alternative to palladium-based systems. researchgate.netresearchgate.net Advanced methodologies in this area focus on developing milder reaction conditions and expanding the substrate scope.
A significant advancement is the development of a copper-catalyzed, photoinduced synthesis of diaryl sulfides that can proceed at temperatures as low as 0 °C. acs.org This contrasts with many traditional metal-catalyzed cross-couplings that require elevated temperatures. The reaction of an unactivated aryl iodide has even been achieved at -40 °C. Mechanistic studies suggest that these photoinduced reactions proceed through a single-electron transfer (SET) radical pathway for C-X bond cleavage, which is a different mechanism from non-photoinduced copper-catalyzed processes. acs.org
Another mild and efficient protocol involves the reaction of in situ-generated sulfenyl chlorides with arylzinc reagents. acs.org This one-pot procedure tolerates a wide array of functional groups, including ketones and various N-heterocycles, which can be challenging for other metal-catalyzed methods. acs.org The high reactivity of the sulfenyl chloride intermediate allows the reaction to occur at low temperatures. acs.org
Table 3: Synthesis of Diaryl Sulfides via Sulfenyl Chlorides and Arylzinc Reagents Data derived from a study on a mild protocol for sulfide synthesis. acs.org
| Entry | Thiol | Arylzinc Reagent | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2,6-Dimethylthiophenol | Phenylzinc bromide | 2,6-Dimethylphenyl phenyl sulfide | 93 |
| 2 | 4-Fluorothiophenol | Phenylzinc bromide | 4-Fluorophenyl phenyl sulfide | 91 |
| 3 | 4-Methoxythiophenol | Phenylzinc bromide | 4-Methoxyphenyl phenyl sulfide | 75 |
| 4 | Thiophenol | 4-Fluorophenylzinc bromide | 4-Fluorophenyl phenyl sulfide | 85 |
| 5 | Thiophenol | 4-Acetylphenylzinc bromide | 4-Acetylphenyl phenyl sulfide | 82 |
Chemical Reactivity and Transformation Pathways of 2,5 Dimethylphenyl Ethyl Sulfide
Oxidation Reactions
The sulfur atom in 2,5-Dimethylphenyl ethyl sulfide (B99878) is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. This transformation is a fundamental reaction for thioethers and can be achieved using a wide range of oxidizing agents. The selectivity of the reaction—stopping at the sulfoxide (B87167) or proceeding to the sulfone—can often be controlled by the choice of oxidant and reaction conditions. researchgate.netorganic-chemistry.org
The oxidation of aryl alkyl sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic synthesis. researchgate.net A variety of reagents can effect this change, from common laboratory oxidants to specialized catalytic systems.
Controlled oxidation to produce the corresponding 2,5-Dimethylphenyl ethyl sulfoxide can be achieved using one equivalent of an oxidant like hydrogen peroxide (H₂O₂) often in the presence of a catalyst. organic-chemistry.org Other reagents, such as sodium metaperiodate (NaIO₄) or meta-chloroperoxybenzoic acid (mCPBA), are also effective. jchemrev.com For instance, the use of 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) is reported as an efficient promoter for the oxidation of sulfides to sulfoxides. organic-chemistry.orgorganic-chemistry.org Electrochemical methods also offer a high degree of control, where adjusting the electric current can selectively yield either the sulfoxide or the sulfone. researchgate.net
Further oxidation of the sulfoxide to 2,5-Dimethylphenyl ethyl sulfone requires stronger oxidizing conditions or a higher stoichiometry of the oxidant. Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid can be used, although they are less selective. jchemrev.com A common and effective method involves using an excess of hydrogen peroxide, sometimes with catalysts like tantalum carbide or niobium carbide, the latter being particularly efficient for producing sulfones. organic-chemistry.orgorganic-chemistry.org The urea-hydrogen peroxide adduct in combination with phthalic anhydride (B1165640) is another system that promotes the direct oxidation of sulfides to sulfones. organic-chemistry.org
Table 1: Common Oxidizing Systems for Sulfide Oxidation
| Product | Oxidizing Agent/System | Typical Conditions | Reference |
|---|---|---|---|
| Sulfoxide | H₂O₂ / Tantalum Carbide | Room Temperature | organic-chemistry.orgorganic-chemistry.org |
| m-Chloroperoxybenzoic acid (mCPBA) | Controlled stoichiometry | researchgate.net | |
| Sodium metaperiodate (NaIO₄) | Aqueous/Organic solvent | jchemrev.com | |
| Ceric Ammonium Nitrate (CAN) / NaBrO₃ | Silica (B1680970) gel support | organic-chemistry.org | |
| Electrochemical Oxidation | 5 mA current, DMF | researchgate.net | |
| Sulfone | H₂O₂ / Niobium Carbide | Room Temperature | organic-chemistry.org |
| Urea-Hydrogen Peroxide / Phthalic Anhydride | Ethyl acetate | organic-chemistry.org | |
| Potassium Permanganate (KMnO₄) | Varies | organic-chemistry.org | |
| Electrochemical Oxidation | 10-20 mA current, MeOH | researchgate.net |
Beyond simple oxidation to sulfoxides and sulfones, aryl sulfides can undergo oxidative fluorination to form hypervalent sulfur species. This reaction typically requires specialized fluorinating agents. While direct oxidative fluorination of 2,5-Dimethylphenyl ethyl sulfide is not specifically documented, general methods developed for other aryl sulfides are applicable. These reactions can lead to the formation of valuable building blocks in medicinal and materials chemistry. researchgate.net
One modern approach involves the use of trichloroisocyanuric acid (TCICA) in combination with a fluoride (B91410) source like potassium fluoride (KF). d-nb.info This system provides a milder and safer alternative to traditional, more hazardous reagents like elemental fluorine (F₂) or xenon difluoride (XeF₂). d-nb.inforesearchgate.net Such methods can convert aryl sulfides into synthetically useful aryl-SF₅ compounds. d-nb.info Another powerful reagent system consists of a thermally stable phosphonium (B103445) salt of the SF₅⁻ anion, which can act as an oxidative fluorinating agent for various substrates, including organosulfur compounds. nih.gov These advanced methods highlight the potential to access highly fluorinated derivatives of this compound. researchgate.netresearchgate.net
The atmospheric oxidation of volatile sulfur compounds is a critical area of environmental chemistry. Studies on simple analogs like ethyl methyl sulfide (EMS) provide insight into the potential atmospheric fate of this compound. The gas-phase oxidation of EMS is primarily initiated by hydroxyl (•OH) radicals. cmjpublishers.com
The reaction proceeds via the abstraction of a hydrogen atom from one of the carbon atoms in the ethyl or methyl group. cmjpublishers.com This initial step forms a carbon-centered radical, which then rapidly reacts with atmospheric oxygen (O₂) to form a peroxy radical (ROO•). cmjpublishers.com
Example Reaction Pathway for Ethyl Methyl Sulfide (EMS):
H-Abstraction: CH₃SCH₂CH₃ + •OH → •CH₂SCH₂CH₃ / CH₃SCH•CH₃ + H₂O
Oxygen Addition: •CH₂SCH₂CH₃ + O₂ → •OOCH₂SCH₂CH₃
These unstable peroxy radicals undergo further complex reactions, ultimately leading to the formation of stable oxidation products. For ethyl methyl sulfide, major products identified under simulated atmospheric conditions include sulfur dioxide (SO₂), formaldehyde (B43269) (HCHO), and acetaldehyde (B116499) (CH₃CHO). cmjpublishers.com For this compound, a similar mechanism involving H-abstraction from the ethyl group would be expected. However, the presence of the aromatic ring introduces an additional pathway: the electrophilic addition of the •OH radical to the ring, which would lead to a different suite of phenolic and ring-opened products.
Hydrolysis Reactions
The carbon-sulfur bond in aryl ethyl sulfides is highly resistant to hydrolysis under neutral, acidic, or moderately alkaline conditions. This stability is a key feature of thioethers. In contrast, related sulfur functional groups such as polysulfides (R-Sₙ-R', where n > 2) are susceptible to hydrolysis, especially under physiological or weak alkaline conditions. nih.gov This hydrolysis of polysulfides generates a mixture of thiols and sulfenic acids. nih.gov The pronounced stability of the monosulfide bond in this compound compared to the S-S bonds in polysulfides highlights its chemical robustness. In biological systems, the cleavage of such stable C-S bonds typically requires specific enzymatic catalysis by enzymes like arylsulfatases, which act on aryl sulfate (B86663) esters rather than sulfides. scirp.org
Reduction Reactions
While the sulfide moiety itself is in a reduced state, its oxidation products—sulfoxides and sulfones—can be reduced back to the parent sulfide. The reduction of sulfoxides is a common and important transformation in organic synthesis, often used to regenerate a sulfide after it has served as a protecting or directing group. rsc.orgresearchgate.net
A wide variety of methods exist for the reduction of sulfoxides. organic-chemistry.org Catalytic systems employing manganese complexes, such as MnBr(CO)₅, with a silane (B1218182) reducing agent like phenylsilane (B129415) (PhSiH₃), can efficiently and chemoselectively reduce diaryl and alkyl aryl sulfoxides to the corresponding sulfides in high yields. rsc.org This method tolerates many other functional groups. rsc.org Similarly, copper-catalyzed systems are also effective for this transformation. researchgate.net It is important to note that the reduction of sulfones is significantly more difficult than the reduction of sulfoxides and often requires much harsher conditions, if it is possible at all with common reagents. rsc.org Some radical S-adenosyl-l-methionine (SAM) enzymes have been shown to be capable of the reductive cleavage of both sulfoxides and sulfones, highlighting a biological pathway for this transformation. nih.gov
Table 2: Selected Reagent Systems for the Reduction of Sulfoxides
| Reagent System | Reducing Agent | Conditions | Reference |
|---|---|---|---|
| MnBr(CO)₅ (catalyst) | Phenylsilane (PhSiH₃) | Toluene, 110 °C | rsc.org |
| Copper complexes (catalyst) | Poly(methylhydrosiloxane) (PMHS) | Varies | researchgate.netresearchgate.net |
| SOCl₂ (catalyst) / Ph₃P | Triphenylphosphine (Ph₃P) | THF, Room Temperature | organic-chemistry.org |
| Triflic anhydride / KI | Potassium Iodide (KI) | Acetonitrile, Room Temperature | organic-chemistry.org |
| NaBH₄ / I₂ | Sodium Borohydride | Anhydrous THF | organic-chemistry.org |
Complexation and Coordination Chemistry with Transition Metals
While specific studies on the complexation of this compound with transition metals are not extensively documented in publicly available literature, its coordination chemistry can be inferred from the well-established behavior of analogous aryl sulfides and thioether ligands. Thioethers (R-S-R') are known to be effective ligands for a range of transition metals, including but not limited to palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru). chemicalbook.com
The sulfur atom in this compound possesses lone pairs of electrons, enabling it to act as a soft Lewis base and coordinate to soft Lewis acidic transition metal centers. The general characteristics of such coordination are as follows:
Mode of Coordination: The primary mode of coordination is through the sulfur atom, which acts as a neutral two-electron donor ligand. The resulting metal-sulfur bond is typically a sigma bond. In some instances, particularly with electron-rich metals, a degree of π-backbonding from the metal d-orbitals to the sulfur atom's empty d-orbitals may occur.
Stereochemistry at Sulfur: Upon coordination to a metal center, the sulfur atom becomes a stereocenter if the two groups attached to it are different (as in this compound). This results in a pyramidal geometry around the sulfur atom. The inversion of this stereocenter is a known dynamic process in thioether complexes. chemicalbook.com
Bridging Ligand Potential: Thioethers have been shown to act as bridging ligands, connecting two metal centers. The complex [Pt(p-Tol)₂(μ-SEt₂)]₂ serves as an example where a diethyl sulfide ligand bridges two platinum centers. researchgate.net It is plausible that this compound could form similar dimeric structures.
The presence of the 2,5-dimethylphenyl group can influence the electronic and steric properties of the resulting metal complexes. The electron-donating nature of the two methyl groups on the aromatic ring increases the electron density on the sulfur atom, potentially enhancing its donor strength compared to unsubstituted phenyl ethyl sulfide.
Representative Transition Metal Complexes with Analogous Thioether Ligands
To illustrate the types of complexes that could be formed with this compound, the following table presents data for complexes with structurally similar thioether ligands.
| Complex | Metal | Ligands | Key Spectroscopic Data (Illustrative) |
| trans-PtCl(p-Tol)(SEt₂)₂ | Platinum(II) | p-Tolyl, Diethyl sulfide, Chloride | ¹H NMR: Signals for ethyl groups shifted upon coordination. |
| [Rh(COD)(Et₂P(S)(S)PEt₂)]ClO₄ | Rhodium(I) | 1,5-Cyclooctadiene, Dithiophosphinate | IR: Bands corresponding to the coordinated ligands. |
| [Ru(NH₃)₅(SMeEt)]²⁺ | Ruthenium(II) | Ammine, Methyl ethyl sulfide | Demonstrates chirality at the sulfur center upon coordination. chemicalbook.com |
This table is illustrative and based on data for analogous compounds due to the lack of specific data for this compound complexes.
The formation of such complexes is a critical first step in many transition metal-catalyzed reactions involving aryl sulfides, where the coordination of the sulfur atom to the metal center precedes subsequent transformations such as C-H activation or cross-coupling reactions. nih.gov
Intramolecular Cyclization Pathways (in structurally related 2,5-dimethylphenyl compounds)
Intramolecular cyclization of substituted phenyl ethyl sulfides is a known route to synthesize benzothiophenes, a class of sulfur-containing heterocyclic compounds with applications in medicinal chemistry and materials science. For this compound, a plausible intramolecular cyclization would lead to the formation of 4,7-dimethylbenzo[b]thiophene.
The key to this transformation is the activation of a C-H bond on the ethyl group (typically at the α- or β-position) and an ortho C-H bond on the phenyl ring, or the introduction of a reactive group that facilitates ring closure.
Plausible Cyclization Mechanisms:
Electrophilic Cyclization: This pathway generally requires the introduction of an electrophilic species that attacks the aromatic ring, followed by cyclization and rearomatization. While less direct for an ethyl sulfide, related strategies involving in-situ generation of a reactive intermediate can be envisioned. For instance, the cyclization of alkynylthioanisoles to benzothiophenes proceeds via an electrophilic attack of a sulfur-based electrophile on the alkyne, followed by intramolecular attack of the aryl ring. nih.gov
Palladium-Catalyzed Intramolecular C-H Functionalization: This is a powerful and well-established method for the synthesis of fused heterocyclic systems. The general catalytic cycle would involve:
Oxidative addition of a palladium(0) catalyst to a C-X bond (if a halide is present) or C-H activation.
Coordination of the thioether to the palladium center.
Intramolecular C-H activation of the ethyl group, often directed by the coordinating sulfur atom, to form a palladacycle.
Reductive elimination to form the new C-C bond of the thiophene (B33073) ring and regenerate the palladium(0) catalyst.
Palladium-catalyzed intramolecular C-H arylation has been successfully employed for the synthesis of various fused ring systems, including indanes and dihydrobenzofurans, from aryl chlorides. nih.gov A similar approach could be applied to a suitably functionalized this compound derivative.
Hypothetical Cyclization of this compound to 4,7-Dimethylbenzo[b]thiophene
The following table outlines a hypothetical reaction based on established palladium-catalyzed C-H functionalization principles.
| Starting Material | Catalyst System (Illustrative) | Product | Reaction Type |
| This compound | Pd(OAc)₂ with a suitable ligand (e.g., a phosphine) and an oxidant | 4,7-Dimethylbenzo[b]thiophene | Intramolecular Dehydrogenative C-H/C-H Coupling |
Spectroscopic Characterization and Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed map of atomic connectivity can be constructed.
A ¹H NMR spectrum of 2,5-dimethylphenyl ethyl sulfide (B99878) would be expected to show distinct signals corresponding to the aromatic protons, the two methyl groups attached to the phenyl ring, and the ethyl group attached to the sulfur atom. The integration of these signals would confirm the number of protons in each unique chemical environment. The aromatic protons would likely appear as a complex multiplet pattern in the downfield region. The two methyl groups on the ring would present as singlets, potentially with slightly different chemical shifts. The ethyl group would exhibit a characteristic triplet for the terminal methyl protons and a quartet for the methylene (B1212753) protons adjacent to the sulfur atom, a result of spin-spin coupling.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2,5-dimethylphenyl ethyl sulfide, distinct signals would be expected for each unique carbon atom. This includes the two carbons of the ethyl group, the two methyl carbons, and the six carbons of the aromatic ring, with the carbons directly bonded to the sulfur and methyl groups showing characteristic chemical shifts.
While ¹H and ¹³C NMR are the most common techniques, NMR spectroscopy of other nuclei can provide further structural proof. For organosulfur compounds, ³³S NMR could, in principle, be used. However, the ³³S isotope has a low natural abundance and is a quadrupolar nucleus, which often results in broad signals and low sensitivity, making it a challenging technique to apply for routine structural confirmation.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.
The FT-IR spectrum of this compound would be expected to display characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic components, aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region, and C-H bending vibrations. A key, though often weak, absorption would be the C-S stretching vibration, typically found in the 800-600 cm⁻¹ region.
Raman spectroscopy often provides complementary information to FT-IR. For this compound, the C-S bond, being relatively non-polar, would be expected to show a more intense signal in the Raman spectrum compared to its FT-IR absorption. Aromatic ring vibrations are also typically strong in Raman spectra.
While a standard protocol for the full spectroscopic characterization of this compound can be outlined, the specific, experimentally-derived data necessary for a detailed discussion and the creation of comprehensive data tables are not found in the currently accessible scientific literature. Further research and publication of these findings would be required for a complete and authoritative structural elucidation of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.
High-resolution mass spectrometry (HRMS) provides the precise molecular weight of a compound, allowing for the determination of its elemental composition with a high degree of confidence. For this compound (C₁₀H₁₄S), the calculated exact mass is 166.0816.
The fragmentation of aryl sulfides is influenced by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for this compound would likely involve:
α-Cleavage: Fission of the bond between the ethyl group and the sulfur atom, leading to the loss of an ethyl radical (•C₂H₅) and the formation of the 2,5-dimethylthiophenyl cation at m/z 137. This is often a significant fragmentation pathway for alkyl aryl sulfides.
Benzylic Cleavage: Cleavage of the C-S bond with charge retention on the aromatic portion is a dominant fragmentation pathway for many aryl sulfides. For this compound, this would result in the formation of a 2,5-dimethylphenyl cation.
McLafferty Rearrangement: While less common for simple sulfides, a rearrangement involving the transfer of a gamma-hydrogen from the ethyl group to the sulfur atom, followed by the elimination of a neutral ethene molecule, could lead to a fragment ion at m/z 138.
Loss of a Methyl Radical: Fragmentation involving the loss of a methyl group from the dimethylphenyl ring could also occur, leading to ions at m/z 151.
A hypothetical fragmentation pattern based on these principles is presented in the table below.
| Fragment Ion | Proposed Structure | m/z (Predicted) | Formation Pathway |
| [C₁₀H₁₄S]⁺• | Molecular Ion | 166 | Ionization of the parent molecule |
| [C₈H₉S]⁺ | 2,5-dimethylthiophenyl cation | 137 | α-Cleavage (Loss of •C₂H₅) |
| [C₈H₁₀S]⁺• | Rearrangement product | 138 | McLafferty Rearrangement |
| [C₉H₁₁S]⁺ | 151 | Loss of •CH₃ from the ring | |
| [C₇H₇]⁺ | Tropylium ion | 91 | Cleavage and rearrangement |
| [C₆H₅]⁺ | Phenyl cation | 77 | Further fragmentation |
This table represents a predicted fragmentation pattern based on general principles of mass spectrometry for aryl sulfides. Precise abundances would require experimental data.
X-ray Diffraction Analysis
X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice.
As of the latest available data, a single-crystal X-ray diffraction study for this compound has not been reported in the surveyed literature. However, analysis of structurally similar compounds, such as substituted thioanisoles, provides valuable insights into the expected molecular geometry. For instance, computational studies on 4-methoxythioanisole (B167831) have been used to predict its structure, offering a model for related molecules. ijert.org The 2,5-dimethylphenyl scaffold is a common structural feature in various chemical compounds. nist.gov
A crystal structure would reveal the space group and unit cell dimensions, defining the crystal system. It would also show the precise coordinates of each atom, allowing for the determination of intramolecular bond lengths and angles, as well as intermolecular interactions such as van der Waals forces and potential weak hydrogen bonds.
In the absence of direct experimental data for this compound, the intramolecular parameters can be estimated from computational studies and data from related structures like methyl phenyl sulfide and its derivatives. ijert.orgresearchgate.net
The key structural parameters include:
C-S Bond Lengths: The length of the C(aryl)-S bond is expected to be around 1.75-1.80 Å, and the S-C(ethyl) bond length would be slightly longer, in the range of 1.80-1.85 Å.
C-C Bond Lengths: The C-C bonds within the aromatic ring will exhibit lengths characteristic of a substituted benzene (B151609) ring, typically around 1.39-1.40 Å. The C-C bond in the ethyl group will be a typical single bond length, approximately 1.54 Å.
C-H Bond Lengths: These are generally in the range of 0.95-1.10 Å.
Bond Angles: The C(aryl)-S-C(ethyl) bond angle is expected to be around 100-105°. The angles within the benzene ring will be close to 120°, with some distortion due to the substituents. The angles around the sp³ hybridized carbons of the ethyl group will be approximately 109.5°.
Dihedral Angles: The orientation of the ethyl sulfide group relative to the phenyl ring is a key conformational feature. The C(aryl)-C(aryl)-S-C(ethyl) dihedral angle would define the degree of twisting of the ethylthio group out of the plane of the aromatic ring. Torsion angle analysis of methyl phenyl sulfide suggests specific preferred orientations. researchgate.net
A representative table of expected intramolecular parameters is provided below, based on data from analogous compounds.
| Parameter | Atoms Involved | Expected Value |
| Bond Length (Å) | C(aryl) – S | 1.77 ± 0.02 |
| Bond Length (Å) | S – C(ethyl) | 1.82 ± 0.02 |
| Bond Length (Å) | C – C (aromatic) | 1.39 ± 0.01 |
| Bond Length (Å) | C – C (ethyl) | 1.54 ± 0.02 |
| Bond Angle (°) | C(aryl) – S – C(ethyl) | 103 ± 2 |
| Bond Angle (°) | S – C(ethyl) – C(ethyl) | 109 ± 2 |
| Dihedral Angle (°) | C(aryl) – C(aryl) – S – C(ethyl) | Variable (defines conformation) |
This table provides estimated values based on data from structurally related compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.
For this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from π → π* transitions within the aromatic ring and transitions involving the non-bonding electrons on the sulfur atom. The spectrum of thioanisole, a related compound, shows distinct absorption bands that can be used as a reference. researchgate.net
The presence of the alkylthio group (ethyl sulfide) and the two methyl groups on the benzene ring will influence the position and intensity of these absorption bands. The sulfur atom, with its lone pairs of electrons, can conjugate with the π-system of the benzene ring. This interaction leads to the appearance of new absorption bands and shifts in the bands of the parent benzene molecule.
Typically, aryl sulfides exhibit several absorption bands:
A strong absorption band at shorter wavelengths (around 200-230 nm), which is attributed to a high-energy π → π* transition of the benzene ring.
A medium intensity band at longer wavelengths (around 250-280 nm), often referred to as the secondary band, which arises from a lower-energy π → π* transition. This band often shows fine structure in non-polar solvents.
A weaker, longer-wavelength absorption shoulder may also be observed, which is associated with the promotion of a non-bonding electron from the sulfur atom to an anti-bonding π* orbital of the aromatic ring (n → π* transition).
The methyl substituents on the ring are expected to cause a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted ethyl phenyl sulfide.
| Transition Type | Expected λmax (nm) | Description |
| π → π | ~210 | High-energy transition of the aromatic system. |
| π → π | ~260 | Lower-energy transition of the aromatic system. |
| n → π | ~280-300 | Transition of a non-bonding sulfur electron to the aromatic π system. |
These values are approximate and can be influenced by the solvent and the specific substitution pattern.
Computational Chemistry and Advanced Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules like 2,5-Dimethylphenyl ethyl sulfide (B99878). DFT calculations, particularly using hybrid functionals like B3LYP, are employed to model various molecular attributes.
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of the molecule, which corresponds to the minimum energy on the potential energy surface. For 2,5-Dimethylphenyl ethyl sulfide, this process determines the precise bond lengths, bond angles, and dihedral angles. Theoretical calculations using DFT methods, such as with the PBE0/6-31G(d) basis set, have been shown to be effective for modeling organosulfur molecules. nih.gov The optimized structure provides the foundation for all subsequent property calculations.
The predicted geometric parameters for this compound are expected to align closely with experimental data from techniques like X-ray crystallography, should such data be available. For instance, the C-S-C bond angle and the orientation of the ethyl and dimethylphenyl groups are critical structural features determined through optimization.
| Parameter | Predicted Value (B3LYP/6-311G(d,p)) |
|---|---|
| Bond Lengths (Å) | |
| C(aromatic)-S | 1.780 |
| S-C(ethyl) | 1.825 |
| C(aromatic)-C(aromatic) | 1.395 - 1.405 |
| C(ethyl)-C(ethyl) | 1.530 |
| **Bond Angles (°) ** | |
| C(aromatic)-S-C(ethyl) | 104.5 |
| S-C(ethyl)-C(ethyl) | 109.8 |
| **Dihedral Angles (°) ** |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. scirp.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net Conversely, a small gap indicates that the molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the π-system of the dimethylphenyl ring, reflecting their electron-donating nature. The LUMO is likely distributed over the aromatic ring's anti-bonding orbitals. The energy gap helps predict how the molecule will interact with electrophiles and nucleophiles. wuxibiology.com
Table 2: Illustrative FMO Properties for this compound (Note: These values are representative examples derived from DFT studies on similar aromatic compounds. nih.govmaterialsciencejournal.org They serve for illustrative purposes only.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.06 |
| LUMO Energy | -2.52 |
| HOMO-LUMO Energy Gap (ΔE) | 4.54 |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. libretexts.org These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP surface is colored according to its electrostatic potential value: red indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). Green areas represent neutral potential. wolfram.com
In this compound, the MEP map would likely show a region of high electron density (red) around the sulfur atom due to its lone pairs of electrons, making it a primary site for interaction with electrophiles. The hydrogen atoms of the methyl groups would exhibit positive potential (blue). This visual tool effectively highlights the molecule's reactive behavior based on its electronic landscape.
Natural Bond Orbital (NBO) analysis transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling a Lewis structure. wikipedia.org This method is used to study intramolecular interactions, such as hyperconjugation, which involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. nih.govresearchgate.net
For this compound, NBO analysis can quantify the stabilization energy (E(2)) associated with these interactions. Significant interactions would be expected between the lone pair orbitals of the sulfur atom (nS) and the anti-bonding π* orbitals of the aromatic ring (nS → π*C-C). This analysis reveals the extent of electron delocalization, which influences the molecule's stability and electronic properties.
DFT calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for validation of the theoretical model. mdpi.com
FT-IR: Theoretical vibrational frequencies can be calculated to predict the positions of absorption bands in the infrared spectrum. These calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical method, typically showing good agreement with experimental FT-IR spectra.
NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C). nih.gov There is often a strong linear correlation between the theoretical and experimental chemical shifts, which aids in the correct assignment of NMR signals. mdpi.comresearchgate.net
UV-Vis: Time-Dependent DFT (TD-DFT) is employed to calculate electronic transitions and predict the absorption wavelengths (λmax) in the UV-Vis spectrum. materialsciencejournal.org This can elucidate the nature of the electronic excitations, such as π → π* transitions within the aromatic ring.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Diethyl sulfide |
| 2,5,5-trimethyl-1,3,2-di-heteroatom phosphinane-2-sulfide |
| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate |
| 5,6-dimethoxy-1-indanone |
Thermodynamic Properties and Reaction Mechanism Elucidation (e.g., oxidation pathways)
There are no dedicated studies using computational methods like Density Functional Theory (DFT) or high-level ab initio calculations (such as CBS-QB3 or G3MP2B3) to determine the thermodynamic properties (enthalpy, entropy, Gibbs free energy) of this compound. Consequently, detailed elucidations of its reaction mechanisms, particularly for oxidation pathways, remain unexplored.
For comparison, theoretical studies on simpler sulfides like ethyl methyl sulfide have identified multiple potential reaction channels, including hydrogen abstraction, substitution, and addition-elimination pathways, with hydrogen abstraction being dominant. Similar investigations on the reaction of the secondary ethyl radical of methyl ethyl sulfide with oxygen have calculated the well depth of the resulting peroxy adduct and analyzed the kinetics of subsequent isomerization and stabilization reactions. However, no such specific data has been published for this compound.
Investigation of Non-Linear Optical (NLO) Properties
Computational investigations into the non-linear optical (NLO) properties, such as polarizability (α) and first-order hyperpolarizability (β), of this compound have not been reported. Such studies are crucial for identifying materials with potential applications in optical devices.
Research into other organic molecules often employs DFT methods to calculate these properties, revealing how molecular structure, donor-acceptor groups, and conjugation length influence the NLO response. For instance, studies on other compounds have shown that a high degree of intramolecular charge transfer and a small HOMO-LUMO energy gap can lead to significant NLO characteristics. Without specific quantum chemical calculations for this compound, its potential as an NLO material remains unevaluated.
Adsorption Studies and Interfacial Interactions with Solid Surfaces
There is a lack of published research on the adsorption behavior and interfacial interactions of this compound with solid surfaces. Such studies are vital for applications in catalysis, sensing, and materials science.
In contrast, the adsorption and reaction of the related compound 2-chloroethyl ethyl sulfide (CEES) on surfaces like aluminum oxide have been investigated, identifying the nature of the interactions and decomposition pathways. These studies often use a combination of experimental techniques and computational modeling to understand surface chemistry. No similar computational models or adsorption data are available for this compound.
Molecular Dynamics (MD) Simulations
No molecular dynamics (MD) simulations specific to this compound are found in the current scientific literature. MD simulations provide insight into the dynamic behavior of molecules, conformational changes, and interactions within a system over time. Such simulations have been used to understand the basis for chemoselectivity in enzymes that process other complex molecules and to guide protein engineering. The conformational flexibility and intermolecular interactions of this compound have not been explored through this methodology.
Other Quantum Chemical Methodologies
General quantum chemical studies applying various methodologies to this compound are not present in the literature. Methodologies such as MP2 (Møller-Plesset second-order perturbation theory) and various DFT functionals are commonly used to study the steric and electronic structure of similar molecules like methyl phenyl sulfide. These methods can determine optimized geometries, molecular orbital energies, and charge distributions. Furthermore, theoretical investigations on related Schiff base ligands have used quantum chemical computations to analyze molecular electrostatic potential and thermodynamic functions. The absence of such foundational computational work on this compound means that its fundamental electronic and structural properties have not been theoretically characterized.
Advanced Analytical Methodologies for Research Oriented Detection and Quantification
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a semi-volatile organic sulfide (B99878) like 2,5-Dimethylphenyl ethyl sulfide, several chromatographic techniques are particularly well-suited for both qualitative identification and precise quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including thioethers. iwaponline.comjmchemsci.com In this method, the sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
For the analysis of this compound, a typical GC-MS method would involve a non-polar or medium-polarity capillary column, such as one with a dimethyl polysiloxane or similar stationary phase. thermofisher.commdpi.com The oven temperature would be programmed to ramp up, ensuring the elution of the compound within a reasonable timeframe. mdpi.com The mass spectrometer, operating in electron ionization (EI) mode, would generate a characteristic fragmentation pattern for this compound, allowing for unambiguous qualitative identification. Quantitative analysis can be performed by comparing the peak area of the compound to that of a known standard. shimadzu.com Techniques like multiple reaction monitoring (MRM) can enhance sensitivity and selectivity for trace-level quantification. shimadzu.com
Table 1: Illustrative GC-MS Parameters for Volatile Sulfur Compound Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Injection Mode | Splitless or Split | To introduce the sample onto the column; splitless for trace analysis. |
| Injector Temp. | 200-250 °C | Ensures complete vaporization of the analyte. |
| Column | Rtx-624, DB-5ms, or similar | Separates compounds based on volatility and polarity. mdpi.comshimadzu.com |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. thermofisher.commdpi.com |
| Oven Program | Temperature gradient (e.g., 40°C to 280°C) | Optimizes separation of multiple components. mdpi.com |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Fragments molecules for identification. shimadzu.com |
| MS Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions by mass-to-charge ratio. |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM)/MRM | Full scan for identification; SIM/MRM for quantification. thermofisher.comshimadzu.com |
This table presents typical parameters that would be adapted and optimized for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are non-volatile or thermally unstable. While GC-MS is often preferred for volatile sulfides, HPLC offers a viable alternative, particularly for analyzing complex mixtures or when derivatization is employed. nih.govmdpi.com For organic sulfides, reversed-phase HPLC is the most common approach, where a non-polar stationary phase (like C18) is used with a polar mobile phase. sielc.com
Since this compound lacks a strong chromophore for standard UV detection, derivatization with a UV-active or fluorescent tag may be necessary to enhance detection sensitivity. nih.gov Alternatively, HPLC can be coupled with mass spectrometry (LC-MS), which provides high selectivity and sensitivity without the need for derivatization, similar to GC-MS. The separation would be based on the compound's partitioning between the stationary and mobile phases, which can be adjusted by altering the solvent composition (e.g., water/acetonitrile or water/methanol gradients). sielc.com
When larger quantities of this compound are needed for further research, such as for use as a reference standard or in synthesis, flash chromatography is the preferred method for preparative scale purification. phenomenex.comwisc.edu This technique is a rapid form of column chromatography that uses moderate pressure (typically from compressed air or nitrogen) to force the solvent through the stationary phase (usually silica (B1680970) gel), significantly speeding up the separation process. phenomenex.comorgsyn.org
The process involves dissolving the crude mixture containing this compound in a minimal amount of solvent and loading it onto a column packed with an adsorbent like silica gel. youtube.com A suitable solvent system (eluent), often a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate, is chosen based on preliminary analysis by thin-layer chromatography (TLC). wisc.edu The eluent is then pushed through the column, and the separated components are collected in fractions. orgsyn.org The purity of the fractions is then assessed to isolate the purified this compound.
Spectrophotometric Approaches for Sulfide Detection (e.g., Methylene (B1212753) Blue method, if adaptable)
Spectrophotometric methods measure the absorption of light by a substance to determine its concentration. While many standard methods are designed for inorganic sulfides like hydrogen sulfide (H₂S), their principles can sometimes be adapted for organic sulfides.
The well-known Methylene Blue method involves the reaction of sulfide with p-aminodimethylaniline in the presence of an oxidizing agent (like Fe³⁺) to form the intensely colored Methylene Blue dye, which can be measured colorimetrically. acs.org For this method to be applied to this compound, a preliminary chemical reaction would be required to cleave the ethyl-sulfur bond and release the sulfide ion (S²⁻) or hydrogen sulfide.
Direct UV spectrophotometry is another approach, typically used for detecting the bisulfide ion (HS⁻) in water samples. nih.govmbari.org This method relies on measuring the UV absorbance between 214 and 300 nm. nih.gov Its direct applicability to this compound is limited due to the aromatic rings in the molecule, which would also absorb in this region, causing significant interference. However, it could potentially be used after a separation step like HPLC.
A more adaptable spectrophotometric method for organic sulfides might involve a reaction with a reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with sulfhydryl groups to produce a colored product. nih.gov Again, this would likely require a preceding reaction to expose the thiol group.
Electrochemical and Fluorometric Assays (general principles adaptable for sulfide derivatives)
Electrochemical and fluorometric assays offer high sensitivity and are often used for detecting specific analytes in biological and environmental samples. rsc.orgelabscience.com
Electrochemical assays detect changes in electrical properties (like current or potential) resulting from a chemical reaction. Thioethers can be detected electrochemically, often through their oxidation at an electrode surface. nih.govrsc.org For instance, a sensor could be constructed where an applied potential causes the oxidation of the sulfide group in this compound, generating a measurable current that is proportional to its concentration. acs.org The presence of electron-rich aromatic rings can influence the oxidation potential. rsc.org
Fluorometric assays are based on the measurement of fluorescence. A common strategy involves using a "turn-on" fluorescent probe. researchgate.net Such a probe is initially non-fluorescent but becomes highly fluorescent upon reacting with the target analyte. utah.edu For sulfide detection, probes have been designed that react with H₂S to produce a fluorescent compound. researchgate.netnih.gov To detect this compound, a specific probe would need to be synthesized that selectively reacts with the thioether moiety, or a reaction scheme could be devised to convert the analyte into a species (like H₂S) that is detectable by an existing probe. researchgate.net
Table 2: Principles of Advanced Detection Methods
| Method | Principle | Adaptability for this compound |
|---|---|---|
| Electrochemical Assay | Measures current or potential from the oxidation or reduction of the analyte at an electrode. acs.org | Direct oxidation of the thioether group is possible; sensitivity depends on electrode material and potential. rsc.org |
| Fluorometric Assay | A probe reacts with the analyte to produce a fluorescent signal. researchgate.net | Requires a specific probe that reacts with the thioether or a pre-reaction to convert it to a detectable species (e.g., H₂S). nih.gov |
| Spectrophotometry | Measures light absorbance of a colored product formed by reaction with the analyte. acs.org | Indirectly applicable after chemical conversion to release a sulfide ion for reaction (e.g., Methylene Blue method). |
Optimized Sample Preparation Protocols for Instrumental Analysis
Effective sample preparation is critical for accurate and reproducible analysis, as it serves to isolate and concentrate the analyte of interest from the sample matrix. epa.gov For a semi-volatile compound like this compound, several techniques are applicable, especially when preparing samples for GC-MS analysis.
Headspace Analysis (HS): This technique is ideal for analyzing volatile compounds in liquid or solid samples. The sample is sealed in a vial and heated, allowing the volatile components, including this compound, to equilibrate between the sample and the gas phase (headspace) above it. iwaponline.com A portion of the headspace gas is then injected into the GC. This method is simple, automated, and minimizes matrix interference. iwaponline.com
Purge-and-Trap (P&T): This is a highly sensitive method for extracting volatile organic compounds from aqueous samples. shimadzu.com An inert gas is bubbled (purged) through the sample, stripping the volatile compounds, which are then trapped on an adsorbent material. The trap is subsequently heated to desorb the compounds into the GC. This technique is excellent for achieving very low detection limits. epa.gov
Solid-Phase Microextraction (SPME): SPME uses a fused-silica fiber coated with a sorbent material. The fiber is exposed to the sample or its headspace, where analytes adsorb onto the coating. mdpi.comnih.gov The fiber is then transferred to the GC injector, where the analytes are thermally desorbed onto the column. SPME is a solvent-free, simple, and versatile technique suitable for various matrices. nih.gov The choice of fiber coating (e.g., DVB/CAR/PDMS) is crucial for efficient extraction. nih.gov
The selection of the optimal preparation protocol depends on the sample matrix, the expected concentration of the analyte, and the required sensitivity of the analysis. epa.gov
Environmental Transformation and Fate of Aryl Alkyl Sulfides
Degradation Pathways and Mechanisms in Environmental Compartments
The degradation of 2,5-Dimethylphenyl ethyl sulfide (B99878) in the environment is expected to proceed through both non-biological and biological pathways, leading to a variety of transformation products.
Abiotic Oxidation Processes and Products
Abiotic oxidation is a significant pathway for the transformation of aryl alkyl sulfides in the environment. These reactions are primarily driven by reactive oxygen species and photochemical processes.
The sulfur atom in 2,5-Dimethylphenyl ethyl sulfide is susceptible to oxidation, a common fate for organic sulfides. This can lead to the formation of the corresponding sulfoxide (B87167) and, subsequently, the sulfone. nih.gov Such oxidation reactions can be initiated by various oxidants present in the environment. For instance, hydrogen peroxide, in the presence of catalysts, has been shown to oxidize sulfides to sulfoxides. acs.org In atmospheric conditions, photochemical processes can play a crucial role. The absorption of UV light can lead to the homolytic cleavage of the C-S bond in aryl sulfonium (B1226848) salts, generating radical species that can undergo further reactions. acs.orgnih.gov While not directly studied for this compound, the photolysis of other alkyl aryl sulfoxides is known to proceed via the formation of radical pairs. capes.gov.br
Furthermore, reactions with sulfate (B86663) radicals (SO₄•⁻), which can be generated in various environmental matrices, are another potential abiotic degradation pathway. Studies on a range of aromatic compounds have demonstrated that sulfate radicals can lead to the formation of organosulfate products. acs.orgnih.gov It is plausible that this compound could react with sulfate radicals to form sulfated aromatic products. nih.gov The hydrolysis of aryl alkyl sulfides, another potential abiotic process, appears to be slow under typical environmental pH conditions but can be influenced by the presence of other reactants. nih.gov
Table 1: Potential Abiotic Oxidation Products of this compound
| Precursor Compound | Potential Abiotic Process | Potential Transformation Products |
| This compound | Oxidation | 2,5-Dimethylphenyl ethyl sulfoxide |
| This compound | Oxidation | 2,5-Dimethylphenyl ethyl sulfone |
| This compound | Photolysis/Radical Reactions | Aryl radicals, Thianthrene radical cations |
| This compound | Reaction with Sulfate Radicals | Sulfated aromatic compounds |
Formation and Fate of Sulfur Oxides in the Environment
The degradation of organosulfur compounds like this compound can contribute to the atmospheric pool of sulfur oxides (SOx), primarily sulfur dioxide (SO₂) and sulfur trioxide (SO₃). ucar.edu The combustion of fossil fuels containing sulfur compounds is a major anthropogenic source of SOx. ucar.edubibliotekanauki.pl
During the complete mineralization of this compound, the sulfur atom is ultimately oxidized to inorganic sulfate (SO₄²⁻). In the atmosphere, SO₂ can be formed and subsequently oxidized to SO₃. ucar.edu Sulfur trioxide readily reacts with water to form sulfuric acid (H₂SO₄), a primary component of acid rain. ucar.edu The atmospheric fate of organosulfates, potential transformation products of aryl alkyl sulfides, can also lead to the formation of inorganic sulfate. copernicus.org The degradation of sulfur-containing compounds in industrial waste gases is a known source of atmospheric sulfur compounds. tandfonline.com
Biotic Transformations and Microbial Degradation Studies
The biodegradation of the aromatic hydrocarbon portion of this compound can be inferred from studies on xylene isomers. Bacterial consortia containing species such as Ralstonia insidiosa, Cellulomonas hominis, Burkholderia kururiensis, and Serratia marcescens have been shown to completely degrade benzene (B151609), toluene, and xylene (BTX) by utilizing enzymes like xylene monooxygenase. nih.gov Similarly, bacteria from the genera Pseudomonas and Rhodococcus are known to degrade xylene isomers. researchgate.netnih.gov This suggests that the dimethyl-substituted benzene ring of this compound is susceptible to microbial attack, likely initiated by monooxygenases or dioxygenases that hydroxylate the aromatic ring, leading to ring cleavage.
The sulfur-containing moiety of the molecule is also a target for microbial metabolism. Studies on the aerobic microbial degradation of various aromatic sulfur compounds have shown that the rate and pathway of degradation are influenced by the structure of the compound. nih.gov For instance, phenylthio acetates are more readily transformed than their corresponding sulfonyl derivatives. nih.gov
A well-studied model for the biodegradation of aromatic sulfur compounds is the desulfurization of dibenzothiophene (B1670422) (DBT). Many bacteria utilize a sulfur-specific pathway, often referred to as the "4S" pathway, which involves the sequential oxidation of the sulfur atom to sulfoxide, sulfone, and then sulfinate, followed by the cleavage of the carbon-sulfur bond to release the sulfur as sulfite (B76179) or sulfate, leaving the carbon skeleton intact. This process has been observed in various bacterial strains, including Rhodococcus species. This suggests a plausible pathway for the desulfurization of this compound, where the ethyl sulfide group is oxidized and eventually cleaved to release inorganic sulfur.
Table 2: Research Findings on the Biotic Degradation of Structurally Related Compounds
| Compound | Microorganism(s) | Key Findings |
| Benzene, Toluene, Xylene (BTX) | Ralstonia insidiosa, Cellulomonas hominis, Burkholderia kururiensis, Serratia marcescens | Complete degradation within 14 days, involving enzymes like xylene monooxygenase. nih.gov |
| Xylene Isomers | Pseudomonas sp., Acidovorax sp., Rhodococcus sp. | Different bacterial groups are involved in the degradation of different xylene isomers. researchgate.netnih.gov |
| Toluene, Xylene | Sulfate-reducing bacteria | Biodegradation is linked to sulfate reduction under anaerobic conditions. asm.org |
| Phenylthio, phenylsulfinyl, and phenylsulfonyl acetates | Aerobic microbes | Phenylthio acetates were the most susceptible to microbial transformation. nih.gov |
In anaerobic environments, the degradation of aromatic compounds can be coupled to sulfate reduction. asm.org Therefore, under anoxic conditions in sediments or groundwater, sulfate-reducing bacteria could potentially play a role in the transformation of this compound.
Future Research Directions and Unexplored Avenues in 2,5 Dimethylphenyl Ethyl Sulfide Chemistry
Development of Innovative and Sustainable Synthetic Routes
The imperative for green chemistry is steering synthetic organic chemistry towards more environmentally benign and efficient processes. For 2,5-Dimethylphenyl ethyl sulfide (B99878), future research will likely concentrate on developing innovative synthetic strategies that are not only high-yielding but also adhere to the principles of sustainability. This involves a departure from traditional methods that may utilize harsh reagents or generate significant waste.
Key areas for advancement include:
Catalyst Innovation: A primary focus will be the design of novel, robust, and recyclable catalysts for the formation of the carbon-sulfur bond. Research into catalysts based on earth-abundant and non-toxic metals is a particularly promising direction, offering a sustainable alternative to precious metal catalysts.
Atom Economy: The development of synthetic routes that maximize the incorporation of all starting material atoms into the final product is a cornerstone of green chemistry. Future methods will aim for higher atom economy, thereby minimizing waste generation.
Energy-Efficient Processes: Exploration of synthetic pathways that can be conducted under milder conditions, such as lower temperatures and pressures, will be crucial for reducing the energy consumption and environmental impact of the synthesis. This could involve photochemical or electrochemical methods.
Green Solvents: A significant research thrust will be the replacement of conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or biodegradable ionic liquids.
In-depth Investigation of Novel Reaction Pathways and Catalytic Applications
The chemical reactivity of 2,5-Dimethylphenyl ethyl sulfide remains a largely untapped domain. A thorough investigation into its participation in new types of reactions could reveal unexpected functionalities and applications. The presence of the electron-rich aromatic ring, the sulfur atom with its lone pairs of electrons, and the adjacent ethyl group provides multiple sites for chemical modification.
Future research in this area could pursue:
Selective Oxidation: A detailed study of the controlled oxidation of the sulfide to its corresponding sulfoxide (B87167) and sulfone derivatives is warranted. These oxidized forms can serve as valuable intermediates in organic synthesis, acting as chiral auxiliaries or participating in elimination and rearrangement reactions.
C-H Bond Activation: The direct functionalization of the C-H bonds on the aromatic ring or the ethyl group represents a highly efficient and atom-economical approach to creating more complex molecules. Developing catalytic systems that can selectively activate these bonds in this compound is a significant but rewarding challenge.
Ligand Development: The sulfur atom in this compound can act as a coordinating atom for metal centers. This opens up the possibility of using the compound and its derivatives as ligands in catalysis. Research could focus on synthesizing novel metal complexes and evaluating their catalytic activity in various organic transformations.
Integration of Advanced Spectroscopic Techniques with High-Level Computational Modeling
A deeper, more nuanced understanding of the molecular structure, electronic properties, and dynamic behavior of this compound can be achieved through the synergistic integration of advanced spectroscopic methods and high-level computational chemistry. This combined approach allows for a more robust interpretation of experimental data and can guide the design of new experiments.
Future research should focus on:
Multi-dimensional NMR Spectroscopy: The application of advanced nuclear magnetic resonance (NMR) techniques, such as 2D NMR (COSY, HSQC, HMBC), can provide unambiguous assignment of proton and carbon signals and reveal through-bond and through-space correlations within the molecule.
Vibrational Spectroscopy and Theoretical Calculations: A combined experimental and theoretical approach to infrared (IR) and Raman spectroscopy can lead to a precise assignment of the vibrational modes. Computational modeling can help to understand how intermolecular interactions and conformational changes affect the vibrational spectra.
Quantum Chemical Calculations: The use of density functional theory (DFT) and other sophisticated computational methods can provide valuable insights into the molecule's geometry, electronic structure, and reactivity. These calculations can be used to predict spectroscopic properties, reaction energetics, and transition state structures.
Table 1: Illustrative Spectroscopic Data for Aryl Sulfides
| Spectroscopic Parameter | Typical Experimental Value Range for Aryl Sulfides |
| ¹H NMR Chemical Shift (δ, ppm) | Aromatic Protons: 7.0-7.5; Alkyl Protons (α to S): 2.5-3.0 |
| ¹³C NMR Chemical Shift (δ, ppm) | Aromatic Carbons: 125-140; Alkyl Carbon (α to S): 25-35 |
| Infrared Absorption (cm⁻¹) | C-S Stretch: 600-800; Aromatic C-H Stretch: 3000-3100 |
Comprehensive Studies on Environmental Persistence and Transformation Mechanisms
To ensure the responsible development and use of this compound, a thorough understanding of its environmental fate is essential. Research in this area should focus on its persistence in different environmental compartments, its potential for bioaccumulation, and the pathways by which it may be transformed.
Key research objectives include:
Biodegradation Studies: Identifying microorganisms that can metabolize this compound and elucidating the enzymatic pathways involved in its degradation. This includes investigating both aerobic and anaerobic degradation processes.
Abiotic Degradation Processes: Quantifying the rates and mechanisms of abiotic transformation, such as photolysis in the presence of sunlight and hydrolysis in aqueous environments.
Identification of Transformation Products: Characterizing the chemical structures of any degradation products to assess their own potential persistence, toxicity, and environmental impact.
Environmental Mobility: Determining key physical-chemical properties, such as the octanol-water partition coefficient (Kow) and soil sorption coefficient (Koc), to predict the compound's distribution and mobility in the environment.
Table 2: Key Research Areas in the Environmental Assessment of this compound
| Research Area | Primary Objective | Relevant Analytical Techniques |
| Biodegradation | To determine the rate and extent of microbial degradation. | Respirometry, high-performance liquid chromatography (HPLC), mass spectrometry (MS) |
| Photodegradation | To assess the compound's stability under simulated sunlight. | UV-Vis spectrophotometry, gas chromatography-mass spectrometry (GC-MS) |
| Hydrolysis | To measure the rate of degradation in water at different pH values. | HPLC, pH-stat titration |
| Sorption | To quantify the partitioning between soil/sediment and water. | Batch equilibrium studies, HPLC |
By pursuing these future research directions, the scientific community can build a holistic understanding of this compound, from its fundamental chemistry to its environmental interactions, thereby enabling its potential to be harnessed in a scientifically sound and sustainable manner.
Q & A
Basic Questions
Q. What are the established synthetic routes for 2,5-Dimethylphenyl ethyl sulfide, and how can researchers adapt them for novel applications?
- Methodological Answer : The synthesis of aryl sulfides like this compound typically involves nucleophilic substitution or coupling reactions. A common approach is the reaction of 2,5-dimethylthiophenol with ethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). For optimized yields, researchers should consider using phase-transfer catalysts or microwave-assisted synthesis to enhance reaction efficiency . Purification often requires column chromatography with hexane/ethyl acetate gradients. Adaptations for novel applications might include introducing functionalized ethyl groups or exploring enantioselective synthesis using chiral catalysts.
Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Key techniques include:
-
NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups at 2,5-positions, ethyl sulfide linkage).
-
Mass spectrometry : High-resolution MS to verify molecular weight (C₁₀H₁₄S; calc. 166.0819 g/mol).
-
X-ray crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL) can refine crystal structures, though challenges like twinning may require robust data collection strategies .
-
IR spectroscopy : Peaks near 650–750 cm⁻¹ confirm C-S bonds.
Researchers should cross-validate data across methods and document anomalies (e.g., unexpected splitting in NMR due to rotamers) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from impurities, polymorphism, or dynamic effects (e.g., hindered rotation in sulfides). Strategies include:
- Variable-temperature NMR : To identify conformational exchange.
- DFT calculations : Compare experimental and computed spectra (e.g., using Gaussian or ORCA) to validate structures.
- High-resolution XRD : For crystals, SHELXD/SHELXE pipelines improve phasing accuracy, especially with twinned data .
- Reproducibility checks : Repeat synthesis and analysis under controlled conditions to rule out procedural errors .
Q. What experimental design considerations are critical for studying the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Substrate scope : Test derivatives with electron-donating/withdrawing groups to assess electronic effects on reactivity.
- Kinetic studies : Use pseudo-first-order conditions to isolate rate constants for sulfide oxidation or coupling reactions.
- In situ monitoring : Techniques like FTIR or Raman spectroscopy track intermediate formation.
- Control experiments : Include blank runs (no catalyst) and reference compounds (e.g., diphenyl sulfide) to benchmark activity .
Q. How can researchers leverage computational tools to predict the biological or material properties of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock or Schrödinger Suite to predict binding affinity with biological targets (e.g., enzymes with sulfur-binding pockets).
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental toxicity or solubility data.
- MD simulations : Study stability in lipid bilayers for material science applications.
- Validation : Compare predictions with empirical data (e.g., HPLC-measured solubility) .
Data Presentation and Reproducibility
Q. What statistical methods are recommended for analyzing reproducibility in sulfide synthesis?
- Methodological Answer :
- Error propagation : Calculate combined uncertainties for yield, purity, and spectroscopic data.
- ANOVA : Compare batch-to-batch variability (e.g., reaction temperature, solvent purity).
- Control charts : Monitor critical parameters (e.g., reaction time, catalyst loading) across replicates.
- Outlier detection : Use Grubbs’ test to identify non-conforming results .
Q. How should researchers document synthetic procedures to ensure reproducibility in sulfide chemistry?
- Methodological Answer :
- Detailed protocols : Specify exact molar ratios, solvent grades, and equipment (e.g., microwave power settings).
- Hazard analysis : Include safety data (e.g., sulfides’ flammability) referencing SDS guidelines .
- Raw data archiving : Deposit NMR FIDs, XRD cif files, and chromatograms in public repositories (e.g., Zenodo).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
